1-[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid
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Overview
Description
1-[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid is a complex organic compound with potential applications in various scientific fields. The compound features a piperazine ring substituted with a hydroxy-dimethoxyphenyl group and a diphenylethanone moiety, combined with oxalic acid. This unique structure suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone typically involves multiple steps:
Formation of the Hydroxy-Dimethoxyphenyl Intermediate: This step involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Piperazine Substitution: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Diphenylethanone Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The hydroxy-dimethoxyphenyl group may interact with biological receptors, while the piperazine ring can enhance binding affinity. The diphenylethanone moiety may contribute to the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-hydroxy-3’,5’-dimethoxy-: Similar structure but lacks the piperazine and diphenylethanone moieties.
3,5-Dimethoxy-4-hydroxyacetophenone: Similar aromatic ring structure but different functional groups.
Uniqueness
1-[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone is unique due to its combination of a piperazine ring, hydroxy-dimethoxyphenyl group, and diphenylethanone moiety. This unique structure may confer specific biological and chemical properties not found in similar compounds.
Properties
IUPAC Name |
1-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.C2H2O4/c1-32-23-17-20(18-24(33-2)26(23)30)19-28-13-15-29(16-14-28)27(31)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22;3-1(4)2(5)6/h3-12,17-18,25,30H,13-16,19H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZRHQPQQDAULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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